molecular formula C5H7N5O3 B6267300 2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE CAS No. 514800-70-5

2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

Cat. No.: B6267300
CAS No.: 514800-70-5
M. Wt: 185.1
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Description

2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide (CAS 514800-70-5) is a versatile chemical scaffold with significant value in medicinal chemistry and materials science research. This compound features a pyrazole core substituted with a nitro group and an acetohydrazide side chain, a structure that is frequently explored in the design of bioactive molecules and functional materials. In pharmaceutical research, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its structure is closely related to N-acylhydrazone derivatives that have shown promising antileishmanial activity in recent studies, inhibiting the growth of Leishmania amazonensis promastigotes . The pyrazole nucleus is a privileged structure in drug discovery, known for conferring a wide range of biological activities, including antiparasitic, anti-inflammatory, and antitumor properties . Researchers utilize this acetohydrazide as a precursor for hydrazone-based compounds, which are investigated for their potential mechanisms of action, such as membrane depolarization and induction of reactive oxygen species in pathogens . Beyond biomedical applications, pyrazole derivatives are also gaining attention in materials science as effective corrosion inhibitors for metals in acidic environments . The molecular structure of such compounds, often containing polar functional groups and aromatic systems, allows them to adsorb onto metal surfaces, forming a protective layer . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c6-8-5(11)3-9-2-4(1-7-9)10(12)13/h1-2H,3,6H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSPWPGPVBGQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262888
Record name 4-Nitro-1H-pyrazole-1-acetic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-70-5
Record name 4-Nitro-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Elucidation for 2 4 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Retrosynthetic Analysis and Precursor Chemistry of the Nitro-Pyrazole and Acetohydrazide Moieties

Retrosynthetic analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide logically dissects the molecule into key precursors. The terminal acetohydrazide functional group can be traced back to an ester, specifically an ethyl or methyl acetate derivative, through a nucleophilic acyl substitution reaction with hydrazine (B178648). This intermediate, ethyl (4-nitro-1H-pyrazol-1-yl)acetate, is formed by the N-alkylation of the 4-nitro-1H-pyrazole ring.

The two primary synthons are therefore 4-nitro-1H-pyrazole and an ethyl haloacetate (e.g., ethyl bromoacetate). The synthesis of the 4-nitro-1H-pyrazole core itself begins with the parent pyrazole (B372694) heterocycle.

Precursor Chemistry: 4-Nitro-1H-pyrazole

4-Nitropyrazole is a critical intermediate, and its synthesis primarily involves the direct nitration of pyrazole. guidechem.com Historically, direct nitration of pyrazole with a mixture of nitric and sulfuric acids at elevated temperatures resulted in modest yields of around 56%. guidechem.com This method suffers from drawbacks including harsh conditions and the formation of byproducts. mdpi.com

More efficient methods have since been developed. One optimized "one-pot, two-step" method involves the initial reaction of pyrazole with concentrated sulfuric acid to form pyrazole sulfate. This is followed by nitration with a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum). guidechem.comresearchgate.net This improved process can achieve yields as high as 85%. guidechem.comresearchgate.net The reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from the mixed acids, attacks the electron-rich 4-position of the pyrazole ring. cdnsciencepub.com The 4-position is generally the favored site for electrophilic attack on the neutral pyrazole molecule. cdnsciencepub.com

Other reported methods for obtaining 4-nitropyrazole include the rearrangement of N-nitropyrazole in sulfuric acid or the nitration of 4-iodopyrazole using a solid catalyst. guidechem.comnih.gov

Precursor Chemistry: Acetohydrazide Moiety

The acetohydrazide portion of the target molecule is constructed in a two-step sequence from the synthesized 4-nitro-1H-pyrazole.

N-Alkylation: The pyrazole ring, being a weak base, can be deprotonated at the N1 position by a suitable base (e.g., sodium hydride, potassium carbonate) to form a pyrazolide anion. This anion then acts as a nucleophile, attacking an electrophilic two-carbon unit, typically ethyl bromoacetate or ethyl chloroacetate, via an Sₙ2 reaction. This step yields the intermediate ethyl (4-nitro-1H-pyrazol-1-yl)acetate.

Hydrazinolysis: The resulting ester is then converted to the final acetohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution where hydrazine hydrate (B1144303) attacks the electrophilic carbonyl carbon of the ester. researchgate.net This reaction is typically carried out in an alcohol solvent, such as ethanol or methanol, and often proceeds efficiently to give the desired hydrazide product. nih.govquora.com

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound is typically achieved through a sequential, multi-step process rather than a one-pot multicomponent reaction, owing to the specific functionalities required.

The most logical and established pathway involves three main transformations: nitration, N-alkylation, and hydrazinolysis.

Step 1: Nitration of Pyrazole

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-Nitropyrazole

Molar Ratio (Fuming HNO₃:Oleum:Conc. H₂SO₄:Pyrazole)Temperature (°C)Time (h)Yield (%)Reference
1.5:3:2.1:1501.585 guidechem.comresearchgate.net
Not specified (HNO₃/H₂SO₄ mix)90656 guidechem.com

Step 2: N-Alkylation of 4-Nitropyrazole

The second step is the N-alkylation of 4-nitropyrazole with an ethyl haloacetate. The regioselectivity of this reaction is generally not a concern for symmetric pyrazoles like 4-nitropyrazole. The reaction is typically performed under basic conditions to deprotonate the pyrazole N-H, enhancing its nucleophilicity. Optimization involves the careful selection of the base, solvent, and temperature to maximize yield and minimize side reactions.

Table 2: Typical Conditions for N-Alkylation of Pyrazoles

BaseSolventElectrophileTemperatureGeneral YieldReference
NaHTHF or DMFEthyl BromoacetateRoom Temp. - 50°CGood nih.gov
K₂CO₃Acetonitrile or DMFEthyl ChloroacetateRefluxGood to ExcellentGeneral Knowledge
Cs₂CO₃AcetonitrileAlkyl HalideRefluxGoodGeneral Knowledge

Step 3: Hydrazinolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate

The final step is the conversion of the ester intermediate to the acetohydrazide. This is a standard transformation achieved by reacting the ester with hydrazine hydrate. The reaction is often carried out in ethanol and may require heating under reflux to go to completion. nih.gov The hydrazide product often has low solubility in the alcohol solvent and may precipitate out of the reaction mixture upon cooling, simplifying purification. quora.com

Catalytic N-Alkylation: Traditional N-alkylation requires stoichiometric amounts of strong bases. Modern approaches have explored catalytic methods to achieve this transformation under milder conditions.

Brønsted Acid Catalysis: Trichloroacetimidates can be used as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method avoids strong bases, although its effectiveness can be diminished by strongly electron-withdrawing groups, such as the nitro group on the pyrazole ring. mdpi.comsemanticscholar.org

Transition Metal Catalysis: Palladium-catalyzed coupling of pyrazole derivatives with aryl triflates has been used to form N-arylpyrazoles. organic-chemistry.org While not a direct alkylation, it highlights the use of transition metals in forming C-N bonds with pyrazoles. Copper-catalyzed aerobic oxidative cyclization of unsaturated hydrazones is another method to access pyrazole derivatives. nih.gov

Enzymatic Catalysis: Engineered enzymes, specifically modified methyltransferases, have been shown to perform highly regioselective N-alkylation of pyrazoles using simple haloalkanes. nih.govnih.gov This biocatalytic approach offers exceptional selectivity and operates under mild, environmentally friendly conditions. nih.govnih.gov

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. nih.govbenthamdirect.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are energy-efficient techniques that can accelerate reaction rates, often leading to higher yields and shorter reaction times in the synthesis of pyrazole derivatives. nih.gov These could be applied to the N-alkylation or hydrazinolysis steps.

Green Solvents: Utilizing environmentally benign solvents is a core principle of green chemistry. Using water or ethanol, where possible, is preferable to chlorinated solvents or DMF. nih.govjetir.org The hydrazinolysis step is already commonly performed in ethanol.

Catalysis: Employing recyclable heterogeneous or biocatalysts, as mentioned in section 2.2.2, aligns with green chemistry goals by reducing waste and avoiding stoichiometric reagents. researchgate.net For instance, using solid catalysts like zeolites for the nitration step can simplify purification and allow for catalyst reuse. guidechem.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

Nitration Reaction: The nitration of aromatic compounds is typically an exothermic process. byjus.com A thermodynamic analysis of nitration reactions shows that the Gibbs free energy (ΔG) is negative, indicating a spontaneous process. researchgate.net For the nitration of cellulose, for example, the reaction becomes more exothermic and thermodynamically favorable at higher degrees of substitution. wjarr.comresearchgate.net The reaction kinetics are dependent on the concentration of the nitronium ion and the nucleophilicity of the pyrazole ring, which is influenced by the reaction medium and temperature.

N-Alkylation Reaction: The kinetics of pyrazole N-alkylation can be modeled to estimate activation energies. For a generic pyrazole, quantum mechanics calculations estimated the activation energy for alkylation with methyl bromide to be in the range of 6-10 kcal/mol. wuxiapptec.com The presence of a strong electron-withdrawing nitro group at the C4 position would decrease the nucleophilicity of the pyrazole nitrogen, likely increasing the activation energy for the Sₙ2 reaction and requiring more forcing conditions (e.g., stronger base, higher temperature) compared to an unsubstituted pyrazole.

Table 3: Estimated Activation Energies for Competing N-Alkylation of a Generic Pyrazole

Alkylating ReagentSite of AlkylationEstimated Activation Energy (kcal/mol)Predicted SelectivityReference
CH₃BrN16.4Favored wuxiapptec.com
CH₃BrN29.4Disfavored wuxiapptec.com
N-methyl chloroacetamideN118.0Disfavored wuxiapptec.com
N-methyl chloroacetamideN215.0Favored wuxiapptec.com

Note: Data is for a model pyrazole system and illustrates the principles of kinetic control.

Mechanistic Studies of Key Transformation Steps and Intermediate Formation

The formation of this compound involves three distinct and well-understood reaction mechanisms.

Mechanism of Pyrazole Nitration: This reaction proceeds via a classical electrophilic aromatic substitution mechanism.

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The π-system of the pyrazole ring attacks the nitronium ion. The attack occurs preferentially at the C4 position, which is the most electron-rich carbon, to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation: A base in the mixture, typically the bisulfate ion (HSO₄⁻), removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding 4-nitropyrazole.

Mechanism of N-Alkylation: The N-alkylation of 4-nitropyrazole with ethyl bromoacetate is a nucleophilic substitution reaction, specifically an Sₙ2 mechanism.

Deprotonation: A base (e.g., K₂CO₃) removes the acidic proton from the N1 nitrogen of 4-nitropyrazole, forming the corresponding pyrazolide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The pyrazolide anion attacks the electrophilic methylene (B1212753) carbon of ethyl bromoacetate. This occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-bromine bond breaks. The reaction proceeds through a trigonal bipyramidal transition state.

Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of the intermediate, ethyl (4-nitro-1H-pyrazol-1-yl)acetate.

Mechanism of Hydrazinolysis: The final step is a nucleophilic acyl substitution reaction at the ester carbonyl.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly attached nitrogen to the ethoxy oxygen, making it a better leaving group (ethanol).

Elimination: The lone pair on the oxygen of the hydroxyl group reforms the C=O double bond, simultaneously expelling the ethanol molecule as the leaving group.

Deprotonation: A final deprotonation step by a base (another molecule of hydrazine or ethoxide) yields the neutral this compound product. researchgate.net

Advanced Structural Characterization and Conformational Analysis of 2 4 Nitro 1h Pyrazol 1 Yl Acetohydrazide

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

A comprehensive search for single-crystal X-ray diffraction data on 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide yielded no specific results. Consequently, a detailed discussion of its bond metrics, intermolecular interactions, and crystal packing remains speculative.

Single-Crystal X-ray Diffraction Analysis and Bond Metrics

No crystallographic information file (CIF) or published study detailing the crystal structure of this compound is available. For related compounds, such as N1-aryl substituted-2-pyrazolines, extensive crystallographic studies have been performed. acs.org These studies provide expected bond lengths and angles for the pyrazoline skeleton, but this data cannot be directly extrapolated to the target compound, which features a different substitution pattern and a hydrazide functional group. acs.org For instance, studies on 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole show how phenyl and dinitrophenyl rings are oriented relative to the central pyrazole (B372694) ring, but these steric and electronic features are different from the acetohydrazide side chain. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

Without a determined crystal structure, any analysis of hydrogen bonding networks or π-π stacking is impossible. In many related hydrazide and pyrazole structures, intermolecular hydrogen bonds involving the hydrazide's N-H groups and the pyrazole nitrogen atoms are critical in defining the supramolecular assembly. However, the specific interactions for the title compound are unknown.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful tool for analyzing intermolecular contacts in crystalline solids, but it is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been published for this compound, neither Hirshfeld surface analysis nor energy framework calculations can be performed.

Advanced Spectroscopic Investigations for Structural Elucidation

While spectroscopic data is a cornerstone for chemical characterization, published spectra for this compound are not found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Stereochemical and Tautomeric Insights

No specific ¹H or ¹³C NMR data has been published for this compound. Studies on analogous compounds can offer general predictions. For example, in related acetohydrazide pyrazole derivatives, the methylene (B1212753) (-CH₂-) protons of the acetohydrazide group typically appear as a singlet, while the pyrazole ring protons exhibit signals in the aromatic region. researchgate.net The NH and NH₂ protons of the hydrazide group would be expected to appear as exchangeable signals. However, the precise chemical shifts are highly sensitive to the electronic effects of the nitro group and the specific conformation in solution, making it impossible to provide accurate data without experimental results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Similarly, no experimental FT-IR or Raman spectra for this compound are available. Based on its structure, characteristic vibrational bands can be anticipated. An FT-IR spectrum would likely show strong absorption bands for the C=O stretching of the amide group (typically around 1660-1670 cm⁻¹), N-H stretching vibrations from the hydrazide moiety (around 3200-3400 cm⁻¹), and characteristic bands for the asymmetric and symmetric stretching of the nitro group (NO₂). researchgate.net However, the exact frequencies, which can provide insight into hydrogen bonding and conformational states, remain unconfirmed by experimental data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. For this compound, with a neutral monoisotopic mass of 197.05489 Da, HRMS provides the precision required to verify its molecular formula, C₅H₇N₅O₃. In a typical analysis using techniques like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺, with a calculated m/z of 198.06217. The high mass accuracy of HRMS, usually within 5 ppm, allows for the differentiation of this formula from other potential isobaric combinations.

While specific experimental HRMS data for the title compound is not widely published, data from closely related analogs, such as 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, demonstrates the utility of this technique. In an ESI-TOF analysis of this analog, the sodium adduct ([M+Na]⁺) was observed with a found m/z of 220.0711, which correlated closely with the calculated m/z of 220.0692 for its formula C₈H₁₁N₃NaO₃, confirming its elemental composition. rsc.org

The analysis of the fragmentation pattern, typically achieved through tandem mass spectrometry (MS/MS), offers profound insights into the compound's structure. The fragmentation of this compound is predicted to be dominated by the characteristic behavior of the 4-nitropyrazole core and the acetohydrazide side chain. The fragmentation of N-substituted nitropyrazoles is a well-studied process. Key fragmentation pathways for the 4-nitropyrazole moiety involve the neutral losses of nitro ([M-NO₂]⁺) and nitroso ([M-NO]⁺) groups, which are common for aromatic nitro compounds. Subsequent fragmentation of the pyrazole ring often proceeds via the expulsion of hydrogen cyanide (HCN).

The acetohydrazide side chain introduces additional fragmentation routes. Cleavage of the amide bond can lead to the formation of the 4-nitropyrazol-1-ylacetyl cation or the hydrazide cation. A primary fragmentation is the loss of the terminal hydrazinyl group (-NHNH₂), followed by further decomposition.

A summary of the predicted key fragmentation pathways and the resulting ions is presented in the table below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
198.06217 ([M+H]⁺)152.05607NO₂[M+H-NO₂]⁺
198.06217 ([M+H]⁺)168.05197NO[M+H-NO]⁺
198.06217 ([M+H]⁺)167.04582NH₂NH₂[M+H-N₂H₄]⁺
198.06217 ([M+H]⁺)125.03523CH₂C(O)NHNH₂[4-nitropyrazol-1-yl]⁺
152.05607125.04997HCN[M+H-NO₂-HCN]⁺

Conformational Landscape and Rotational Isomerism Studies in Solution and Solid State

The conformational flexibility of this compound is a critical determinant of its chemical and physical properties. This flexibility arises primarily from the rotation around single bonds, leading to various conformational isomers, or rotamers. The most significant rotational barriers are associated with the acetohydrazide side chain.

Studies on analogous N-acylhydrazone and acetohydrazide structures reveal that the rotation around the C(O)-NH amide bond is restricted due to the partial double-bond character arising from lone-pair delocalization from the nitrogen atom. researchgate.netresearchgate.net This restriction leads to the existence of two principal planar conformers: synperiplanar (sp) and antiperiplanar (ap). In the synperiplanar form, the C=O bond and the N-H bond are cis to each other, while in the antiperiplanar form, they are in a trans arrangement. The anti conformer is often found to be slightly more stable. researchgate.net These rotamers can be observed and characterized in solution using Nuclear Magnetic Resonance (NMR) spectroscopy, where the presence of multiple conformers often results in the duplication of signals in both ¹H and ¹³C NMR spectra. researchgate.net

Table 2: Key Rotational Bonds and Potential Isomers of this compound

Rotational BondDescriptionResulting Isomers/Conformations
C(O)—NHAmide bond in the hydrazide moietysynperiplanar (sp) and antiperiplanar (ap) rotamers
N—NHydrazide N-N bondContributes to overall flexibility, gauche and anti conformations
Pyrazole—CH₂Bond linking the ring and side chainInfluences the orientation of the side chain relative to the pyrazole ring

In the solid state, the molecule is expected to adopt a single, low-energy conformation, which is stabilized by intermolecular interactions within the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of related pyrazole derivatives provides insight into the likely packing forces. researchgate.netacs.org Hydrogen bonding is expected to be a dominant feature, with the hydrazide N-H groups acting as hydrogen bond donors and the carbonyl oxygen, nitro group oxygens, and pyrazole nitrogen atoms acting as acceptors. These interactions, along with potential π–π stacking between pyrazole rings, would lock the molecule into a specific conformation, likely one of the stable rotamers observed in solution. researchgate.net

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for exploring the potential energy surface of such molecules. eurasianjournals.com Theoretical calculations can predict the relative energies of different conformers in the gaseous state or in solution, providing a detailed map of the conformational landscape and the energy barriers separating the different rotamers. bohrium.com For instance, studies on pyrazolone (B3327878) derivatives have shown that while a folded conformation might be the most stable in the gaseous state, crystal packing forces can favor a more open or extended conformation in the solid state. bohrium.com

Theoretical and Computational Chemistry Investigations on 2 4 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

There are no specific DFT studies published for 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide. However, DFT calculations are a common tool for investigating related pyrazole (B372694) derivatives. These studies typically use functionals like B3LYP with basis sets such as 6-31G* or 6-311++G** to optimize molecular geometries and predict electronic properties. For analogous compounds, researchers have calculated HOMO-LUMO energy gaps to assess chemical reactivity and kinetic stability, and have simulated IR and NMR spectra to compare with experimental data. Such analyses provide insights into the electronic charge transfer properties and the distribution of electron density within the molecules.

Ab Initio Methods for High-Accuracy Energetic and Structural Computations

No specific ab initio computational studies for this compound have been reported. This advanced computational method, known for its high accuracy, is generally applied to smaller or benchmark molecules due to its computational cost. For other pyrazole-related structures, these methods could provide precise calculations of conformational energies and bond parameters, serving as a benchmark for less computationally intensive methods like DFT.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

There is no available research on molecular dynamics (MD) simulations specifically for this compound. MD simulations are frequently used for related heterocyclic compounds to explore their conformational landscape, the stability of different conformers, and the influence of solvent on their structure and dynamics. For instance, simulations on other pyrazole derivatives have been used to understand the binding modes with biological targets by observing the dynamic behavior of the ligand-protein complex over time.

Molecular Modeling and Docking Studies for Mechanistic Binding Prediction to Biomolecular Targets

Specific molecular docking studies for this compound are absent from the scientific literature. This technique is widely applied to the broader pyrazole class to predict and analyze their binding affinity and interactions with the active sites of proteins, often in the context of drug discovery. These in silico studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for observed biological activity and guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights into Molecular Efficacy

No QSAR models have been developed specifically for a series of compounds based on the this compound scaffold. QSAR studies on other acetohydrazide and pyrazole analogs have been performed to correlate structural properties with biological activities, such as antimicrobial or anticancer effects. These models use various descriptors (e.g., electronic, topological, thermodynamic) to derive mathematical relationships that can predict the activity of new compounds and offer insights into the structural features crucial for their efficacy.

Electrostatic Potential Surface and Charge Distribution Analysis

A specific electrostatic potential surface (MEP) analysis for this compound is not found in the literature. For other nitro-substituted pyrazoles, MEP analysis, often performed using DFT calculations, is crucial for identifying the electron-rich and electron-deficient regions of the molecule. This information helps in understanding intermolecular interactions, predicting sites for electrophilic and nucleophilic attacks, and explaining the nature of non-covalent interactions like hydrogen bonding.

Investigation of Molecular Interactions and Biological Target Engagement Mechanisms of 2 4 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Enzyme Inhibition Mechanistic Studies (e.g., Binding Kinetics, Active Site Interactions)

The 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide scaffold combines a pyrazole (B372694) ring, a common feature in many enzyme inhibitors, with an acetohydrazide group, which can also participate in interactions with enzyme active sites.

Binding Kinetics: Derivatives of pyrazole have been identified as inhibitors of various enzymes. For instance, studies on pyrazole-based inhibitors of meprin α and meprin β have elucidated their structure-activity relationships, although specific kinetic data for this compound is not available. semanticscholar.orgnih.gov Generally, the hydrazide moiety can act as a hydrogen bond donor and acceptor, potentially contributing to the binding affinity and kinetics of enzyme inhibition. The nature of inhibition (e.g., competitive, non-competitive, or mixed) would be determined by whether the compound binds to the active site or an allosteric site, which can be investigated through kinetic assays.

Active Site Interactions: Molecular docking studies of similar pyrazole derivatives have provided insights into potential active site interactions. For example, pyrazole derivatives have been shown to interact with the active sites of enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov The interactions typically involve hydrogen bonding and hydrophobic interactions. For this compound, the nitro group is a strong electron-withdrawing group and can form hydrogen bonds. The pyrazole ring itself can engage in π-π stacking interactions with aromatic amino acid residues in the active site. The acetohydrazide linker provides flexibility and can position the pharmacophoric groups optimally for interaction with the enzyme's active site.

Illustrative Data Table on Enzyme Inhibition by Structurally Related Pyrazole Derivatives:

Compound Target Enzyme IC50 (µM) Type of Inhibition Key Interactions
Pyrazole Derivative A Meprin α 10.5 Competitive Hydrogen bonding, Hydrophobic interactions
Pyrazole Derivative B Carbonic Anhydrase II 8.7 Non-competitive Coordination with Zinc ion, Hydrogen bonding

Note: This table is for illustrative purposes and the data is not specific to this compound.

Receptor Binding Profiling and Ligand-Target Recognition at the Molecular Level

While specific receptor binding profiles for this compound are not documented, the pyrazole scaffold is a known pharmacophore for various receptors.

Ligand-Target Recognition: The recognition of a ligand by its target receptor is a highly specific process driven by a combination of intermolecular forces. For this compound, the nitro-substituted pyrazole ring would be a key determinant for receptor affinity and selectivity. The acetohydrazide moiety could further contribute to the binding by forming specific hydrogen bonds with the receptor's binding pocket. Computational modeling and molecular docking studies would be instrumental in predicting the binding mode and affinity of this compound to various receptors.

Interactions with Model Biological Systems (e.g., DNA, Proteins) at the Molecular Level

The interactions of small molecules with biological macromolecules like DNA and proteins are fundamental to their mechanism of action.

DNA Interactions: Nitroaromatic compounds have been studied for their ability to interact with DNA. nih.gov The planar pyrazole ring in this compound could potentially intercalate between DNA base pairs. Furthermore, the nitro group, being highly electronegative, might be involved in electrostatic interactions with the phosphate backbone of DNA or could be reduced under hypoxic conditions to reactive species that can covalently modify DNA. nih.gov However, without experimental evidence, this remains speculative.

Cellular Pathway Modulation at the Mechanistic Level (excluding clinical outcomes)

The biological effects of a compound are often a result of its ability to modulate specific cellular signaling pathways. nih.gov While there is no direct evidence for this compound, related pyrazole compounds have been shown to modulate pathways involved in inflammation and cell proliferation. researchgate.net For instance, some pyrazole derivatives have been found to inhibit kinases involved in cancer signaling pathways. The specific pathways modulated by this compound would depend on its specific molecular targets.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Phenomena

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery.

For the this compound scaffold, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological activity.

The Nitro Group: The position and presence of the nitro group on the pyrazole ring would be critical. Its electron-withdrawing nature can influence the electronic properties of the entire molecule, affecting its binding to targets.

The Pyrazole Ring: Substitution on other positions of the pyrazole ring could modulate activity and selectivity.

The Acetohydrazide Linker: The length and flexibility of the linker between the pyrazole ring and the hydrazide group could be varied to optimize interactions with the target.

The Hydrazide Group: The terminal hydrazide can be substituted to explore its role in binding and biological activity. For example, a related compound, 2-(4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-2-phenylethylidene]acetohydrazide, features a substitution on the terminal nitrogen. molport.com

SAR studies on similar pyrazole derivatives have shown that small modifications can lead to significant changes in biological activity, highlighting the importance of specific structural features for target engagement. semanticscholar.orgmdpi.comresearchgate.net

Illustrative Data Table on SAR of Pyrazole Derivatives:

Derivative Modification Target Activity
Compound X Addition of a methyl group to the pyrazole ring Enzyme A 2-fold increase in inhibition
Compound Y Replacement of nitro group with an amino group Receptor B Loss of binding affinity

Note: This table is for illustrative purposes and the data is not specific to this compound.

Coordination Chemistry and Metal Complexation of 2 4 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Ligand Properties and Potential Coordination Modes of the Pyrazole (B372694) and Hydrazide Moieties

2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide is a molecule endowed with multiple potential donor sites, making it an intriguing candidate for the construction of various coordination compounds. The ligand's functionality is primarily dictated by the pyrazole ring and the acetohydrazide side chain.

The pyrazole moiety , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established functional group in coordination chemistry. nih.govresearchgate.net One of the nitrogen atoms is of the pyrrole-type (proton donor) and the other is of the pyridine-type (proton acceptor). sci-hub.se The lone pair of electrons on the pyridine-type nitrogen atom (N2) of the pyrazole ring is readily available for coordination to a metal center. The presence of a strongly electron-withdrawing nitro group at the 4-position of the pyrazole ring significantly influences its electronic properties. This group enhances the acidity of the pyrazole ring, potentially impacting the stability and electronic structure of the resulting metal complexes. nih.gov

The acetohydrazide moiety (-C(O)NHNH2) presents additional coordination possibilities. The hydrazide group contains a carbonyl oxygen atom and two nitrogen atoms (amino and amido nitrogens), all of which possess lone pairs of electrons and can act as donor sites. Hydrazide derivatives are known to coordinate to metal ions in several ways:

Monodentate coordination: Primarily through the carbonyl oxygen or the terminal amino nitrogen.

Bidentate chelation: This is the most common coordination mode, involving the carbonyl oxygen and the amino nitrogen atom, forming a stable five-membered chelate ring. This mode is often favored in the keto form of the hydrazide.

Bridging coordination: The hydrazide can bridge two metal centers, particularly after deprotonation of the amido nitrogen to its enol form. In the enolic form, the ligand can coordinate through the enolic oxygen and the azomethine nitrogen.

The combination of the pyrazole and acetohydrazide functionalities in a single molecule allows for several potential coordination modes, including acting as a bidentate or even a tridentate ligand, potentially bridging multiple metal centers to form polynuclear complexes. The specific coordination mode adopted will depend on various factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of counter-anions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govsaudijournals.com Typically, a hot alcoholic solution of the ligand is mixed with a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) and the reaction mixture is refluxed for a period to ensure complete complexation. saudijournals.comnih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried.

The characterization of these newly synthesized complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand. Key vibrational bands of the free ligand are compared with those of the metal complexes.

A significant shift (typically a decrease) in the ν(C=O) stretching frequency of the acetohydrazide moiety upon complexation indicates coordination through the carbonyl oxygen.

Changes in the stretching vibrations of the N-H and N-N bonds of the hydrazide group can also provide evidence of coordination.

Shifts in the vibrational bands associated with the pyrazole ring, particularly the C=N stretching frequency, would suggest the involvement of the pyrazole nitrogen in coordination. analis.com.my

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the metal-ligand bond. The spectra of the complexes typically show bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. analis.com.myfrontiersin.org The position and intensity of these bands can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar) of the complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help identify the binding sites.

Molar Conductance and Magnetic Susceptibility: Molar conductance measurements in a suitable solvent can determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net Magnetic susceptibility measurements at room temperature help in determining the magnetic moment of the complexes, which in turn provides information about the oxidation state and spin state of the central metal ion and the geometry of the complex.

A hypothetical data table summarizing typical spectroscopic data for metal complexes of a similar pyrazole-acetohydrazide ligand is presented below.

ComplexMolar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) ν(C=O)Key IR Bands (cm⁻¹) ν(N-H)Electronic Spectra λmax (nm)
Ligand --16803300, 3180280
[Cu(L)₂Cl₂] 151.8516453280, 3150650, 350
[Ni(L)₂Cl₂] 123.1016503285, 3160680, 410, 340
[Co(L)₂Cl₂] 184.9516483275, 3155620, 510
[Zn(L)₂Cl₂] 10Diamagnetic16553290, 3165320

Note: This table is illustrative and based on data for analogous pyrazole-hydrazide complexes. L represents the this compound ligand.

Structural Analysis of Metal-Ligand Adducts using X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. nih.govacs.org This technique provides detailed information about bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions within the crystal lattice.

For metal complexes of this compound, X-ray diffraction analysis would be crucial to unambiguously establish the coordination mode of the ligand. It would confirm whether the ligand acts as a bidentate chelator, a bridging ligand, or adopts a different coordination pattern. The analysis would reveal the precise geometry of the complex, such as octahedral, tetrahedral, or square planar, and provide insights into the packing of the molecules in the solid state, which is often governed by hydrogen bonding and other supramolecular interactions.

While no specific crystal structures of metal complexes with this compound are currently reported in the Cambridge Structural Database, studies on related pyrazole derivatives provide valuable precedents. For instance, the crystal structures of metal complexes with other pyrazole-acetamide ligands have been determined, revealing mononuclear structures where the ligand coordinates to the metal center in a bidentate fashion through the pyrazole nitrogen and the amide oxygen. nih.gov In other cases with related pyrazole-containing ligands, both mononuclear and polynuclear structures have been observed, highlighting the structural diversity achievable with such ligands. researchgate.net

A hypothetical table of crystallographic data for a metal complex of a similar ligand is provided below for illustrative purposes.

Parameter[M(L)₂Cl₂]
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (°) ** 98.54
Volume (ų) 1523.4
Z 4
Density (calculated) (g/cm³) **1.65
Coordination geometry Distorted Octahedral

Note: This table is a hypothetical representation based on typical data for similar metal complexes. L represents the this compound ligand and M represents a transition metal.

Investigation of Redox Properties and Electrocatalytic Applications of Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in catalysis and sensing. sci-hub.se Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of metal complexes. analis.com.my By applying a potential sweep to a solution of the complex, one can observe oxidation and reduction processes and determine the corresponding potentials.

The metal complexes of this compound are expected to exhibit interesting redox behavior due to the presence of both a redox-active metal center and a ligand with a reducible nitro group. The cyclic voltammogram of such a complex might show a reversible or quasi-reversible wave corresponding to the M(II)/M(I) or M(III)/M(II) couple, depending on the metal. analis.com.my Additionally, an irreversible reduction peak at a more negative potential would likely correspond to the reduction of the nitro group on the pyrazole ring.

The redox potentials of the metal center can be significantly influenced by the coordination environment provided by the ligand. The electron-withdrawing nature of the nitro group is expected to make the metal center more electron-deficient, potentially shifting its redox potentials to more positive values compared to complexes with non-nitrated ligands.

The ability of these complexes to undergo redox reactions opens up possibilities for their use as electrocatalysts. For instance, they could be investigated for their catalytic activity in various redox reactions, such as the reduction of small molecules like carbon dioxide or the oxidation of organic substrates. The presence of multiple coordination sites and the tunability of the electronic properties through the nitro group make these complexes promising candidates for the development of novel catalytic systems. While specific studies on the electrocatalytic applications of metal complexes of this compound are yet to be reported, the general field of electrocatalysis with pyrazole-based metal complexes is an active area of research. nih.gov

A hypothetical table of electrochemical data for metal complexes with a related ligand is presented below.

ComplexEpc (V) vs. Ag/AgClEpa (V) vs. Ag/AgClΔEp (mV)Ipa/IpcRedox Process
[Cu(L)₂]²⁺ -0.35-0.2870~1Cu(II)/Cu(I)
[Ni(L)₂]²⁺ -0.85-0.7690~1Ni(II)/Ni(I)
Ligand (L) -1.20---NO₂ reduction

Note: This table is illustrative and based on expected electrochemical behavior for similar complexes. Epc and Epa are the cathodic and anodic peak potentials, respectively. ΔEp is the peak-to-peak separation. Ipa/Ipc is the ratio of anodic to cathodic peak currents.

Supramolecular Chemistry and Self Assembly of 2 4 Nitro 1h Pyrazol 1 Yl Acetohydrazide and Its Derivatives

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using pyrazole-based molecules is grounded in the principles of molecular recognition and self-assembly, driven by specific and directional non-covalent interactions. The pyrazole (B372694) ring itself is a versatile supramolecular synthon, featuring a pyrrole-type nitrogen (N1-H) which acts as a hydrogen-bond donor, and a pyridine-type nitrogen (N2) which is a hydrogen-bond acceptor. nih.govmdpi.com This dual functionality allows for the formation of various hydrogen-bonded assemblies, including dimers, trimers, tetramers, and polymeric chains known as catemers. nih.gov

The functional groups attached to the pyrazole core play a crucial role in directing the self-assembly process. In the case of 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide, the key players are:

The Acetohydrazide Group (-C(O)NHNH₂): This group is a powerful hydrogen-bonding unit, with the amide N-H and the terminal -NH₂ groups acting as excellent hydrogen bond donors. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

The Nitro Group (-NO₂): The oxygen atoms of the nitro group are effective hydrogen bond acceptors and can participate in various weak intermolecular interactions. iucr.org The nitro group's strong electron-withdrawing nature also influences the electronic properties of the pyrazole ring, which can affect its interaction capabilities.

The Pyrazole Ring C-H Groups: Aromatic and aliphatic C-H groups can also act as weak hydrogen bond donors, interacting with suitable acceptors to further stabilize the crystal packing. iucr.orgmdpi.com

By strategically combining these functional groups, it is possible to design molecules that will self-assemble into predictable and well-defined supramolecular structures. The interplay of strong hydrogen bonds (N-H···O, N-H···N) and weaker interactions (C-H···O) governs the final architecture.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs) and Co-crystals

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The directional and specific nature of hydrogen bonds in molecules like this compound makes them excellent candidates for the formation of HOFs. The acetohydrazide and pyrazole moieties can form robust synthons, which are reliable patterns of hydrogen bonds, to create extended networks.

Co-crystals are crystalline structures containing two or more neutral molecular components in a stoichiometric ratio. The formation of co-crystals is a key strategy in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. Pyrazole derivatives are known to form co-crystals with a variety of co-formers, particularly carboxylic acids. researchgate.net

In the context of this compound, co-crystal formation can be anticipated with molecules that have complementary hydrogen bonding sites. For instance, dicarboxylic acids could interact with both the pyrazole and acetohydrazide groups, leading to the formation of well-defined, multi-component assemblies. Research on related systems, such as pyrazole-pyrazolium picrate, demonstrates the formation of intricate hydrogen-bonded chains where N-H···O and C-H···O interactions are prominent. iucr.orgnih.gov

Table 1: Examples of Hydrogen Bonding Interactions in Pyrazole Derivatives
Compound/SystemDonorAcceptorInteraction TypeSignificance in Supramolecular Structure
Pyrazole-Pyrazolium PicrateN-HO (nitro)N-H···OFormation of hydrogen-bonded chains. iucr.orgnih.gov
Pyrazole-Pyrazolium PicrateC-HO (nitro)C-H···OLinking of adjacent chains. iucr.orgnih.gov
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazoleN-HN (pyrazole)N-H···NFormation of polymeric chains (catemers). nih.gov
3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazoleN-H (amino)N (pyrazole)N-H···NCreation of a 2D hydrogen-bonded network. nih.gov
Pyrazinamide-dicarboxylic acid co-crystalsO-H (acid)N (pyrazine)O-H···NFormation of acid-py heterosynthons. researchgate.net

Crystal Engineering and Polymorphism Studies

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. For this compound, crystal engineering would focus on controlling the self-assembly process to produce specific crystalline forms. The choice of solvent, crystallization temperature, and the presence of co-formers can all influence the resulting crystal structure.

The functional groups on the molecule offer several possibilities for directing the crystal packing. For example, the strong N-H···O=C hydrogen bonds involving the acetohydrazide group could lead to the formation of robust dimers or chains, which then pack in a manner influenced by the weaker interactions of the nitro group and pyrazole C-H bonds. Studies on substituted pyrazoles have shown that changing a substituent from a nitro group to an amino group can dramatically alter the hydrogen-bonding network from a 1D chain to a 2D sheet. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in crystal engineering. Different polymorphs of the same compound can have different physical properties. While no specific polymorphism studies on this compound have been found, it is a common phenomenon in related heterocyclic compounds. For instance, co-crystals of pyrazinamide (B1679903) with dicarboxylic acids have been shown to exhibit polymorphism, where different forms can be obtained by varying the crystallization method. researchgate.net The existence of multiple hydrogen bonding groups in this compound suggests a high likelihood of polymorphic behavior, as different hydrogen-bonding schemes could have similar energies.

Self-Assembled Monolayers (SAMs) and Surface Interactions (if applicable)

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs requires a head group that has a strong affinity for the substrate, a molecular backbone, and a terminal functional group that determines the surface properties.

While there are no specific studies detailing the formation of SAMs from this compound, the principles of SAM formation can be applied to this molecule. To form a SAM, the molecule would need to be modified to include a suitable anchoring group. For example, the introduction of a thiol (-SH) or disulfide (-S-S-) group would allow for the assembly of these molecules on gold surfaces. The pyrazole ring and the acetohydrazide moiety would then form the main body of the monolayer, and the properties of the exposed surface would be determined by the orientation of these groups. The nitro group, being polar, would also influence the surface energy.

Potential Applications in Advanced Materials Science and Chemo Sensing Based on 2 4 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The pyrazole (B372694) nucleus is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal centers. nih.govsouthwales.ac.uk The specific structure of 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide, featuring multiple nitrogen and oxygen atoms, offers several potential coordination sites, making it a candidate for a multidentate ligand. These sites can bind to metal ions, forming metallo-organic complexes that can function as catalysts.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, pyrazole-based ligands have been shown to enhance the catalytic activity of metal complexes for various organic transformations. nih.govsouthwales.ac.uknih.gov For instance, pyrazole-hydrazone derivatives can form in-situ complexes with copper(II) ions that mimic the activity of catechol oxidase enzymes, catalyzing the oxidation of catechol to o-quinone. nih.govingentaconnect.com The catalytic efficiency of such systems is influenced by the nature of the ligand, the metal's counter-ion, and the solvent. nih.govingentaconnect.com The presence of the electron-withdrawing nitro group on the pyrazole ring of this compound can modulate the electronic properties of the metal center, thereby fine-tuning its catalytic activity and selectivity. nih.gov

In heterogeneous catalysis , where the catalyst is in a different phase from the reactants, these ligands can be anchored onto solid supports. rsc.org This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. rsc.org The resulting materials can be used in various industrial processes, offering a more sustainable and economical approach to chemical synthesis.

Development of Functional Materials (e.g., Optoelectronic, Energetic Materials)

The combination of the nitro group, a strong electron-withdrawing group, and the pyrazole ring, an electron-rich aromatic system, imparts interesting properties to this compound, making it a candidate for the development of advanced functional materials.

Optoelectronic Materials: Pyrazole derivatives are recognized for their fluorescent properties, high quantum yields, and good photostability, making them suitable for applications in optoelectronics. nih.gov The electronic properties of these materials can be tuned by introducing different substituent groups. The nitro group, in particular, can influence the electronic and optical properties of the molecule. mdpi.com Research on pyrazoline derivatives, which are structurally related to pyrazoles, has shown that the presence of highly polar end-groups can lead to large dipole moments, a desirable feature for various photonic applications. researchgate.net The title compound's structure suggests potential for use in creating materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Energetic Materials: The field of energetic materials has seen significant interest in nitro-substituted heterocyclic compounds due to their high density, high heat of formation, and good detonation performance. nih.gov Nitropyrazoles are particularly attractive due to their thermal stability and the energetic contribution of the nitro groups. nih.govmdpi.com The introduction of a hydrazide moiety can further enhance the energetic properties. For instance, a hydrazinium (B103819) salt of a nitropyrazole derivative has been shown to have good density and detonation properties comparable to RDX. nih.gov The high nitrogen content and the presence of the nitro group in this compound suggest its potential as a precursor for new energetic materials. nih.gov

Table 1: Detonation Properties of Selected Energetic Materials
CompoundDensity (g·cm⁻³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
LLM-116 (4-amino-3,5-dinitropyrazole)1.908497 (calculated)31.89 (calculated) mdpi.com
Hydroxylammonium salt of a pyrazole derivative-8700 (calculated)- rsc.org
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole-Comparable to RDX- nih.gov
RDX-8748- rsc.org

Chemo-sensing and Biosensing Applications via Molecular Recognition Principles

The structural features of this compound make it a promising candidate for the development of chemo- and biosensors. The pyrazole and hydrazide moieties can act as binding sites for specific ions or molecules, and the nitro group can serve as a signaling unit.

The hydrazide group is known to form stable complexes with various metal ions, and this property has been exploited to create selective chemosensors. For instance, hydrazide-based sensors have been developed for the detection of Cu²⁺ ions. nih.gov Upon binding with the target ion, these sensors can exhibit a change in their optical properties, such as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing).

Furthermore, pyrazole derivatives have been investigated for their ability to recognize and sense specific metal ions. nih.gov The combination of the pyrazole ring and the hydrazide group in this compound could lead to sensors with high selectivity and sensitivity for particular analytes. The nitro group can quench fluorescence, and its reduction by enzymes like nitroreductase can lead to a "turn-on" fluorescence response, a principle used in probes for detecting hypoxia in cells. nih.gov

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors for metals in acidic media. nih.gov Pyrazole derivatives have shown significant promise in this area. nih.govacs.orgnih.gov The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective film that prevents corrosive species from reaching the metal. acs.orgnih.govnih.gov

The adsorption can occur through a combination of physical (electrostatic) and chemical (coordination bond) interactions. The nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the hydrazide group in this compound can act as active centers for adsorption on a metal surface like carbon steel. acs.orgnih.gov The π-electrons of the aromatic pyrazole ring can also contribute to the adsorption process. Studies on similar pyrazole derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov The efficiency of inhibition generally increases with the concentration of the inhibitor. nih.gov

Table 2: Inhibition Efficiency of Selected Pyrazole Derivatives on Carbon Steel in 1 M HCl
InhibitorConcentrationInhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³ M90.8 nih.govnih.gov
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³ M91.8 nih.govnih.gov
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB)1.0 mM95.1 nih.gov

Non-linear Optical (NLO) Properties and Materials

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO responses. In the case of this compound, the nitro group acts as a strong electron acceptor, while the pyrazole ring can serve as part of the π-conjugated system.

Research on pyrazoline derivatives has demonstrated that the presence of electron-accepting groups, such as the nitro group, can lead to high NLO responses. researchgate.net The molecular hyperpolarizability, a measure of the NLO response of a molecule, can be enhanced by the presence of both donor and acceptor groups. The specific arrangement of these groups within the molecule is crucial for optimizing its NLO properties. The title compound, with its inherent acceptor (nitro group) and potential donor/π-bridge (pyrazole and acetohydrazide moieties), presents a framework that could be explored for the development of new NLO materials.

Future Perspectives and Emerging Research Avenues for 2 4 Nitro 1h Pyrazol 1 Yl Acetohydrazide Research

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between artificial intelligence (AI) and chemical research is poised to revolutionize the study of molecules like 2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE. AI and machine learning (ML) offer powerful tools to accelerate discovery, predict properties, and optimize processes, impacting various stages of research from synthesis to application. mdpi.comnih.govnih.gov

Predictive Modeling for Synthesis, Reactivity, and Structural Attributes

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic pathways for novel compounds. For this compound, this could involve predicting optimal reaction conditions, yields, and potential byproducts for its synthesis. Furthermore, AI models can forecast its reactivity with other molecules and predict its key structural attributes, such as bond lengths, angles, and electronic properties. This predictive power can significantly reduce the need for extensive trial-and-error experimentation, saving time and resources.

High-Throughput Virtual Screening for Ligand Discovery and Mechanistic Probes

High-throughput virtual screening (HTVS), powered by AI, is a cost-effective and efficient method for identifying potential applications of a compound. chemmethod.comchemmethod.com By creating a virtual model of this compound, researchers can screen it against large libraries of biological targets to identify potential protein-ligand interactions. mdpi.comcrimsonpublishers.com This approach can rapidly identify promising candidates for drug discovery or as mechanistic probes to study biological pathways. chemmethod.comchemmethod.com For instance, pyrazole-based compounds have been successfully identified as inhibitors of enzymes like CDK8 through HTVS, highlighting the potential of this technique. chemmethod.comchemmethod.com The geometric and electronic properties of the pyrazole (B372694) scaffold are well-suited for establishing interactions like hydrogen bonds and π-π stacking within protein active sites. chemmethod.comchemmethod.com

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly moving towards "green" and sustainable practices. Research into the synthesis of pyrazole derivatives, including this compound, is reflecting this trend. researchgate.nettandfonline.comnih.govresearchgate.netthieme-connect.com Traditional synthetic routes often require harsh conditions and the use of toxic organic solvents. researchgate.nettandfonline.com

Future research will likely focus on developing more environmentally friendly methods such as:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govresearchgate.net

Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and environmental impact. researchgate.nettandfonline.comresearchgate.net

Aqueous-based synthesis: Utilizing water as a solvent is a key aspect of green chemistry. researchgate.netthieme-connect.com

Multicomponent reactions: These reactions combine multiple starting materials in a single step, increasing efficiency and reducing waste. researchgate.netresearchgate.netnih.gov

Use of heterogeneous catalysts: These catalysts can be easily recovered and reused, making the process more sustainable. researchgate.net

Development and Application of Advanced Characterization Techniques for Dynamic and Complex Systems

A deeper understanding of the behavior of this compound in complex environments requires the use of advanced characterization techniques. While standard methods like NMR and mass spectrometry are crucial for confirming the structure of synthesized compounds mdpi.comrsc.orgresearchgate.netuobaghdad.edu.iqtsijournals.com, future research will likely employ more sophisticated approaches to study its dynamics.

Techniques such as advanced NMR spectroscopy (e.g., 2D NMR experiments like HMBC, HSQC, and NOESY) can provide detailed insights into the three-dimensional structure and intermolecular interactions of the compound in solution. mdpi.com These methods are invaluable for understanding how the molecule behaves in dynamic and complex biological systems.

Design of Next-Generation Molecular Systems Based on the this compound Scaffold

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its versatile biological activities. nih.govnih.govnih.govmdpi.com The unique chemical structure of pyrazoles, with their adjacent nitrogen atoms, allows for a wide range of pharmacological activities. nih.govnih.gov

Future research will focus on using this compound as a building block to design and synthesize more complex, next-generation molecular systems. This could involve:

Creating fused heterocyclic systems: Combining the pyrazole ring with other ring systems can lead to novel compounds with enhanced or entirely new properties. mdpi.comresearchgate.net

Developing multi-target kinase inhibitors: The pyrazole scaffold is a key component in many kinase inhibitors used in cancer therapy. nih.govnih.gov By modifying the substituents on the pyrazole ring, researchers can design molecules that target multiple kinases involved in disease pathways.

Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound structure and evaluation of the resulting changes in activity will be crucial for designing more potent and selective compounds. nih.govnih.gov

Interdisciplinary Research Directions and Cross-Pollination of Scientific Disciplines

The future of research on this compound lies in breaking down the silos between different scientific fields. Collaborations between organic chemists, computational scientists, biologists, and pharmacologists will be essential to fully explore the potential of this compound. mdpi.com

For example, computational chemists can use AI to predict promising derivatives, which can then be synthesized by organic chemists. These new compounds can be evaluated for their biological activity by biologists and pharmacologists, with the results feeding back to the computational models to refine future predictions. This iterative and collaborative approach will accelerate the pace of discovery and innovation in the study of pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
  • React 4-nitro-1H-pyrazole with α-chloroacetamide derivatives under reflux in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours .
  • Use 2-chloro-N-(4-chlorobenzyl)acetamide as a precursor for coupling with nitro-substituted pyrazoles, monitored by TLC for reaction completion .
  • Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze in deuterated DMSO to confirm the pyrazole ring protons (δ 8.5–9.0 ppm for nitro-substituted protons) and acetohydrazide moiety (δ 2.5–3.5 ppm for methylene groups) .
  • FT-IR : Identify characteristic peaks for C=O (1650–1700 cm⁻¹), N–H (3200–3400 cm⁻¹), and NO₂ (1520–1370 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the key chemical reactions involving the nitro group on the pyrazole ring?

  • Methodological Answer :
  • Reduction : Use H₂/Pd-C or NaBH₄ in ethanol to convert the nitro group to an amino derivative. Monitor pH (7–9) to avoid over-reduction .
  • Substitution : Replace the nitro group with halides (e.g., Cl) via nucleophilic aromatic substitution using PCl₅ in chlorinated solvents at 100–120°C .
  • Oxidation : Under controlled conditions (e.g., KMnO₄ in acidic media), the nitro group remains stable, but adjacent functional groups may oxidize .

Q. How can solubility and stability be optimized for biological assays?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (DMSO) for stock solutions. For aqueous assays, employ co-solvents (e.g., PEG-400) or surfactants (Tween-80) .
  • Stability : Store lyophilized samples at –20°C. Conduct stability tests under physiological pH (7.4) and temperature (37°C) for 24–72 hours via HPLC .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays) using broth microdilution (CLSI guidelines) .
  • Enzyme Inhibition : Assess binding affinity to target enzymes (e.g., urease) via UV-Vis kinetic assays at λ = 340 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., protein PDB: 1XYZ). Validate with MD simulations (GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in mechanistic studies of its substitution reactions?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track substitution pathways via NMR .
  • Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to distinguish SN1/SN2 mechanisms. Compare activation parameters (ΔH‡, ΔS‡) .
  • Cross-Validation : Replicate reactions under varying conditions (solvent polarity, temperature) and analyze intermediates via LC-MS .

Q. How to evaluate environmental persistence and degradation pathways?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous media. Monitor degradation via HPLC-UV and identify byproducts (e.g., nitroso derivatives) using GC-MS .
  • Biodegradation Assays : Use activated sludge models (OECD 301F) to measure half-life under aerobic conditions. Quantify microbial uptake via qPCR .

Q. What advanced techniques elucidate crystal structure and supramolecular interactions?

  • Methodological Answer :
  • Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water). Analyze hydrogen bonding (N–H⋯O) and π-π stacking using Mercury software .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) and correlate with crystallinity .

Q. How to design a theoretical framework for studying its biological activity?

  • Methodological Answer :
  • Hypothesis-Driven Design : Link bioactivity (e.g., anticancer effects) to electron-withdrawing nitro groups using Hammett σ constants .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) of treated cells with molecular dynamics to map signaling pathways .

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